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Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a carbohydrate epitope with the

structure Galβ1-4(Fucα1-3)GlcNAcβ-R.[1] It plays a crucial role in various physiological and

pathological processes, including cell-cell recognition, immune responses, inflammation, and

cancer metastasis.[2][3][4] LeX is expressed on the surface of various cells, including

leukocytes, neuronal stem cells, and embryonic stem cells.[3] Notably, aberrant expression of

LeX is a hallmark of several malignancies, where it is often associated with tumor progression

and metastasis, making it a compelling target for therapeutic and diagnostic antibody

development.[2][5][6]

These application notes provide a comprehensive guide for the development of monoclonal

antibodies (mAbs) targeting the Lewis X antigen. We will cover two primary methodologies for

antibody generation: hybridoma technology and phage display. Detailed protocols for

screening, characterization, and validation of the resulting antibodies are also provided.

Data Presentation: Characterization of Anti-Lewis X
Monoclonal Antibodies
Successful development of anti-Lewis X mAbs requires rigorous characterization of their

binding properties. The following table summarizes key quantitative data for hypothetical anti-
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Lewis X antibodies developed using different techniques.
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Hybridoma technology is a classical method for producing monoclonal antibodies.[7][8][9] It

involves immunizing an animal with the target antigen, followed by fusion of its antibody-

producing B cells with immortal myeloma cells.[9][10]

a. Immunization Protocol

Antigen Preparation: Conjugate synthetic Lewis X oligosaccharides or LeX-expressing

glycolipids to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum

Albumin (BSA) to enhance immunogenicity.

Animal Model: Use BALB/c mice (6-8 weeks old).

Immunization Schedule:

Primary Immunization (Day 0): Emulsify 50 µg of the LeX-conjugate antigen in Complete

Freund's Adjuvant (CFA) and inject intraperitoneally (i.p.) into each mouse.

Booster Injections (Days 21 and 42): Emulsify 25 µg of the antigen in Incomplete Freund's

Adjuvant (IFA) and inject i.p.

Final Boost (Day 56): Inject 25 µg of the antigen in sterile phosphate-buffered saline (PBS)

intravenously (i.v.) or i.p. three days before spleen removal.

Titer Monitoring: Collect blood samples from the tail vein at regular intervals to monitor the

anti-LeX antibody titer in the serum using ELISA.

b. Hybridoma Production Protocol

Spleen Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically

remove the spleen. Prepare a single-cell suspension of splenocytes.

Myeloma Cell Preparation: Culture a suitable myeloma cell line (e.g., SP2/0-Ag14) in

appropriate media. Ensure the cells are in the logarithmic growth phase.

Cell Fusion:

Mix splenocytes and myeloma cells at a ratio of 5:1.
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Co-pellet the cells by centrifugation.

Add polyethylene glycol (PEG) 1500 dropwise over 1 minute to induce fusion, followed by

gentle mixing.

Gradually add serum-free medium to dilute the PEG.

Selection of Hybridomas:

Resuspend the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selection

medium.

Plate the cells into 96-well plates and incubate at 37°C in a humidified incubator with 5%

CO₂. Unfused myeloma cells will not survive in the HAT medium, and unfused B cells have

a limited lifespan.

Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma

colonies for the presence of anti-LeX antibodies using ELISA.

Development of Anti-Lewis X Single-Chain Fragment
Variable (scFv) using Phage Display
Phage display is a powerful in vitro selection technique to isolate antibodies with desired

specificity from large libraries.[11][12][13]

a. Biopanning Protocol

Antigen Immobilization: Coat the wells of a microtiter plate with LeX-BSA conjugate (5 µg/ml

in PBS) overnight at 4°C.

Blocking: Block the wells with a blocking buffer (e.g., 4% skimmed milk in PBS) for 1 hour at

37°C to prevent non-specific binding.

Phage Library Incubation: Add a human scFv phage display library to the coated wells and

incubate for 2 hours at 37°C to allow binding of specific phages.

Washing: Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST) to

remove non-bound phages. The stringency of washing can be increased in subsequent
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panning rounds.

Elution: Elute the bound phages using an acidic buffer (e.g., 0.1 M glycine-HCl, pH 2.2) and

immediately neutralize with a basic buffer (e.g., 1 M Tris-HCl, pH 9.1).

Amplification: Infect log-phase E. coli (e.g., TG1 strain) with the eluted phages and amplify

the phage population for the next round of panning.

Repeat Panning: Perform 3-4 rounds of biopanning to enrich for phages displaying scFv with

high affinity for Lewis X.

b. Screening for Positive Clones

Monoclonal Phage ELISA: After the final round of panning, pick individual bacterial colonies,

grow them, and rescue the phages.

Perform a phage ELISA similar to the biopanning procedure to identify individual phage

clones that bind to the LeX-BSA conjugate.

Soluble scFv Expression and ELISA: Express the scFv fragments from positive phage

clones as soluble proteins.

Confirm the binding specificity of the soluble scFv fragments by ELISA against LeX-BSA and

control antigens.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Screening
ELISA is a fundamental technique for detecting and quantifying antibodies.[14][15]

Coating: Coat 96-well microtiter plates with 100 µL/well of LeX-BSA conjugate (5 µg/mL in

PBS) and incubate overnight at 4°C.

Washing: Wash the plates three times with PBST.

Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in

PBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Add 100 µL of hybridoma supernatant or purified antibody

dilution to each well and incubate for 2 hours at room temperature.

Washing: Repeat the washing step.

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse or anti-human

antibody (depending on the primary antibody) diluted in blocking buffer and incubate for 1

hour at room temperature.

Washing: Repeat the washing step.

Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-

30 minutes.

Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Affinity
Measurement
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-

time, allowing for the determination of association (k a ), dissociation (k d ), and affinity (K D )

constants.[16][17][18][19]

Chip Preparation: Immobilize the LeX-BSA conjugate onto a sensor chip surface (e.g., CM5

chip) using standard amine coupling chemistry.

Analyte Injection: Inject a series of concentrations of the purified anti-LeX mAb or scFv in a

suitable running buffer over the sensor chip surface.

Association and Dissociation Monitoring: Monitor the binding (association) and unbinding

(dissociation) in real-time by detecting changes in the refractive index at the sensor surface.

Regeneration: After each cycle, regenerate the sensor surface by injecting a low pH buffer to

remove the bound antibody.
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Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding) to calculate the kinetic and affinity constants.

Flow Cytometry for Cell Binding Analysis
Flow cytometry is used to assess the binding of anti-LeX antibodies to cells expressing the

antigen on their surface.[20][21]

Cell Preparation: Harvest cells known to express Lewis X (e.g., HL-60, breast cancer cell

lines) and wash them with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).

Cell Staining:

Resuspend the cells to a concentration of 1 x 10⁶ cells/100 µL in FACS buffer.

Add the anti-LeX mAb or a suitable isotype control at a predetermined optimal

concentration.

Incubate on ice for 30-45 minutes in the dark.

Washing: Wash the cells twice with cold FACS buffer.

Secondary Antibody Staining: If the primary antibody is not directly conjugated to a

fluorophore, resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled

secondary antibody (e.g., FITC-conjugated anti-mouse IgG).

Incubation: Incubate on ice for 30 minutes in the dark.

Washing: Wash the cells twice with cold FACS buffer.

Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow

cytometer.

Data Analysis: Analyze the data to determine the percentage of positive cells and the mean

fluorescence intensity (MFI), which indicates the level of antibody binding.
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Signaling Pathways and Experimental Workflows
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Caption: Lewis X-mediated signaling in cancer.
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Caption: Hybridoma technology workflow for anti-LeX mAb.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15586479?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Biopanning
(scFv Phage Library on LeX)

2. Elution of Bound Phage

3. Amplification in E. coli

Repeat 3-4x

4. Monoclonal Phage ELISA

5. Soluble scFv Expression

Positive Clones

6. Characterization (ELISA, SPR)

Click to download full resolution via product page

Caption: Phage display workflow for anti-LeX scFv.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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